1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

Catalog No.
S15557991
CAS No.
M.F
C20H20F2N4O
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-y...

Product Name

1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

IUPAC Name

azepan-1-yl-[1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone

Molecular Formula

C20H20F2N4O

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H20F2N4O/c21-15-11-16(22)13-17(12-15)26-19(24-7-5-6-8-24)18(14-23-26)20(27)25-9-3-1-2-4-10-25/h5-8,11-14H,1-4,9-10H2

InChI Key

TWNOVRAYFFHUGY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC(=CC(=C3)F)F)N4C=CC=C4

1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic compound with the molecular formula C20H20F2N4OC_{20}H_{20}F_{2}N_{4}O and a molecular weight of 370.4 g/mol. This compound features a unique structure that includes an azepane ring, a difluorophenyl moiety, and both pyrrole and pyrazole components, making it of significant interest in medicinal chemistry and drug development. The presence of fluorine atoms often enhances the biological activity and pharmacokinetic properties of organic compounds, thereby increasing their potential therapeutic applications.

The chemical reactivity of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can be attributed to its functional groups. The carbonyl group (C=O) in the methanone portion is likely to participate in nucleophilic addition reactions. The heterocyclic rings (pyrrole and pyrazole) can also engage in electrophilic substitutions or cycloadditions depending on the reaction conditions. Furthermore, the azepane ring can undergo ring-opening reactions under specific conditions, which may lead to diverse derivatives.

The synthesis of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can be achieved through several methods:

  • Multi-step Synthesis: This involves forming the azepane ring followed by introducing the difluorophenyl and heterocyclic components through sequential reactions.
  • One-pot Reactions: Utilizing catalysts for simultaneous formation of multiple bonds could lead to more efficient synthesis routes.
  • Condensation Reactions: Condensing appropriate intermediates containing the pyrazole and pyrrole moieties with a carbonyl compound could yield the target compound.

The potential applications of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone span various fields:

  • Pharmaceuticals: Its unique structure suggests possible use as an anti-inflammatory or anticancer agent.
  • Agricultural Chemicals: Compounds with similar structures have been explored for pest control or herbicidal properties.
  • Material Science: The compound may also find applications in developing advanced materials due to its unique electronic properties.

Interaction studies involving 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone would typically focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques like molecular docking studies and in vitro assays could elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone. Here are some notable examples:

Compound NameStructureUnique Features
2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-pyrazol-4-yl]methylene}-thiazolContains thiazole instead of pyrrolePotentially different biological activity due to thiazole
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanoneLacks azepane ringFocuses on bulky substituents for steric effects
1-(3,5-Diphenylpyrazol)ethanoneSimpler structure with no azepaneUseful for comparative studies on activity

The uniqueness of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone lies in its combination of multiple heterocycles and fluorinated phenylene groups, which may offer distinct pharmacological profiles compared to simpler analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

370.16051760 g/mol

Monoisotopic Mass

370.16051760 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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